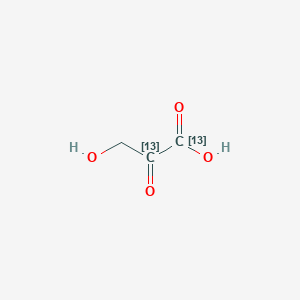
3-hydroxy-2-oxo(1,2-13C2)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-oxo(1,2-13C2)propanoic acid is a labeled form of pyruvic acid, where the carbon atoms at positions 1 and 2 are replaced with the isotope carbon-13. This compound is significant in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-oxo(1,2-13C2)propanoic acid typically involves the isotopic labeling of pyruvic acid. One common method is the carboxylation of 13C-labeled acetaldehyde with carbon dioxide under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-oxo(1,2-13C2)propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce acetic acid and carbon dioxide.
Reduction: Reduction reactions can convert it into lactic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Acetic acid and carbon dioxide.
Reduction: Lactic acid.
Substitution: Various substituted pyruvates depending on the reagents used.
Scientific Research Applications
3-Hydroxy-2-oxo(1,2-13C2)propanoic acid is widely used in scientific research, including:
Chemistry: Studying reaction mechanisms and metabolic pathways.
Biology: Investigating cellular respiration and metabolic flux analysis.
Medicine: Researching metabolic disorders and developing diagnostic tools.
Industry: Used in the production of labeled compounds for various applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through its role in metabolic pathways. It is a key intermediate in glycolysis and the citric acid cycle. The isotopic labeling allows researchers to trace the metabolic fate of the compound and study the molecular targets and pathways involved in its metabolism.
Comparison with Similar Compounds
Similar Compounds
Pyruvic acid: The non-labeled form of the compound.
Lactic acid: A reduction product of pyruvic acid.
Acetic acid: An oxidation product of pyruvic acid.
Uniqueness
The unique aspect of 3-hydroxy-2-oxo(1,2-13C2)propanoic acid lies in its isotopic labeling, which provides a powerful tool for tracing and studying metabolic processes in a way that non-labeled compounds cannot.
Properties
Molecular Formula |
C3H4O4 |
|---|---|
Molecular Weight |
106.05 g/mol |
IUPAC Name |
3-hydroxy-2-oxo(1,2-13C2)propanoic acid |
InChI |
InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h4H,1H2,(H,6,7)/i2+1,3+1 |
InChI Key |
HHDDCCUIIUWNGJ-SUEIGJEOSA-N |
Isomeric SMILES |
C([13C](=O)[13C](=O)O)O |
Canonical SMILES |
C(C(=O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















